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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of 4-(2-Amino-2-methylpropyl)-2-bromo-6-methylphenol

A Note on the Subject Compound: Initial research indicates a scarcity of documented information for the specific isomeric structure 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol. To provide a comprehensive and scient...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial research indicates a scarcity of documented information for the specific isomeric structure 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol. To provide a comprehensive and scientifically grounded guide, this document will focus on the well-documented isomer, 4-(2-Amino-2-methylpropyl)-2-bromo-6-methylphenol . This compound shares the same core functional groups, and its analysis will provide valuable insights into the chemical behaviors relevant to the original query.

Introduction

Substituted aminophenols are a pivotal class of compounds in medicinal chemistry and materials science, offering a versatile scaffold for developing novel therapeutic agents and functional materials. Their utility is deeply rooted in their physicochemical properties, particularly their acid-base characteristics. This guide provides a detailed examination of the basic properties of 4-(2-Amino-2-methylpropyl)-2-bromo-6-methylphenol, a molecule that features a primary amine and a phenolic hydroxyl group, both of which are influenced by the electronic effects of the aromatic ring's substituents.

Understanding the basicity of this molecule is crucial for predicting its behavior in physiological environments, designing synthetic routes, and developing analytical methods. The interplay between the electron-donating amino group and the acidic phenolic proton, modulated by the inductive and resonance effects of the bromo and alkyl substituents, presents a compelling case study in physical organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2-Amino-2-methylpropyl)-2-bromo-6-methylphenol is presented below. These properties are fundamental to its handling, reactivity, and biological interactions.

PropertyValueSource
Molecular Formula C₁₁H₁₆BrNOPubChem
Molecular Weight 258.15 g/mol PubChem
IUPAC Name 4-(2-amino-2-methylpropyl)-2-bromo-6-methylphenolPubChem
CAS Number Not available-
Appearance Expected to be a solid at room temperatureInferred from related compounds
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSOInferred from related compounds[1]
XLogP3-AA 2.6PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem

Analysis of Basic Properties

The basicity of 4-(2-Amino-2-methylpropyl)-2-bromo-6-methylphenol is defined by the presence of the primary amino group (-NH₂) and the phenolic hydroxyl group (-OH). These two functional groups can participate in acid-base equilibria, and their respective pKa values are critical determinants of the molecule's overall charge state at a given pH.

The Amino Group: The Primary Basic Center

The primary aliphatic amine is the principal basic center in the molecule. The lone pair of electrons on the nitrogen atom can readily accept a proton. The pKa of the conjugate acid (R-NH₃⁺) of a typical primary aliphatic amine is around 10-11. However, the substitution on the aromatic ring can influence this value. The methyl and methylpropyl groups are weakly electron-donating, which slightly increases the electron density on the nitrogen, making it a stronger base. Conversely, the electron-withdrawing bromine atom will have a modest acidifying effect.

The Phenolic Group: An Acidic Center

The hydroxyl group attached to the aromatic ring is acidic, with the pKa of unsubstituted phenol being approximately 9.95. The substituents on the ring significantly modulate this acidity. The electron-donating methyl and methylpropyl groups tend to decrease the acidity of the phenol (increase the pKa), while the electron-withdrawing bromine atom increases its acidity (decreases the pKa).

Estimated pKa Values
EquilibriumEstimated pKaJustification
pKa₁ (-NH₃⁺ ⇌ -NH₂ + H⁺) ~9.5 - 10.5The aliphatic nature of the amine suggests a higher pKa than aromatic amines. The electronic effects of the ring substituents are transmitted through the carbon backbone.
pKa₂ (-OH ⇌ -O⁻ + H⁺) ~10.0 - 10.5The presence of electron-donating alkyl groups is expected to make the phenol less acidic than unsubstituted phenol. The electron-withdrawing effect of the bromine atom will counteract this to some extent.[3][4][5]
Acid-Base Equilibria

The following diagram illustrates the protonation and deprotonation equilibria of 4-(2-Amino-2-methylpropyl)-2-bromo-6-methylphenol.

AcidBaseEquilibria cluster_cationic Cationic Form (pH < pKa1) cluster_neutral Neutral/Zwitterionic Form (pKa1 < pH < pKa2) cluster_anionic Anionic Form (pH > pKa2) Cationic [Molecule]-NH3+ (OH) Neutral [Molecule]-NH2 (OH) Cationic->Neutral + H+ Neutral->Cationic - H+ Anionic [Molecule]-NH2 (O-) Neutral->Anionic + H+ Anionic->Neutral - H+ pKa_Determination_Workflow cluster_preparation Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Compound in Water B Titrate with Standard Acid (HCl) A->B D Titrate a fresh sample with Standard Base (NaOH) A->D C Record pH vs. Volume B->C F Plot Titration Curves C->F E Record pH vs. Volume D->E E->F G Determine Equivalence Points F->G H Calculate pKa values at half-equivalence points G->H

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Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol: A Novel Therapeutic Candidate

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates a comprehensive research framework for elucidating the mechanism of action of a novel chemical enti...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a comprehensive research framework for elucidating the mechanism of action of a novel chemical entity, 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol. In the absence of pre-existing literature on this specific molecule, this document serves as a proactive whitepaper, postulating a scientifically-grounded, hypothesized mechanism of action based on a meticulous analysis of its structural components. We present a structured, multi-tiered experimental strategy designed to rigorously test these hypotheses, encompassing chemical synthesis, in vitro biochemical and cellular assays, biophysical interaction analysis, and in silico modeling. This guide is intended to be a self-validating system for inquiry, providing not just procedural steps, but the causal logic behind each experimental choice, thereby empowering researchers to systematically unravel the therapeutic potential of this promising compound.

Introduction: Deconstructing the Therapeutic Potential

The molecule 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol is a unique amalgamation of chemical motifs, each suggesting a potential for significant biological activity. Its core structure, a substituted phenol, is a privileged scaffold in medicinal chemistry, known for a wide array of pharmacological effects. The strategic placement of a bromine atom, a methyl group, and a sterically substantial aminoalkyl side chain suggests a design tailored for specific molecular interactions.

  • The Brominated Phenol Core: Bromophenols are a class of compounds with well-documented biological activities, including antioxidant, antimicrobial, anticancer, and enzyme inhibitory effects.[1][2] The presence and position of the bromine atom can significantly influence the compound's lipophilicity, electronic properties, and binding affinity to target proteins.[1][2] Specifically, bromophenols have been shown to inhibit enzymes such as protein tyrosine phosphatase 1B (PTP1B) and isocitrate lyase, suggesting a potential for metabolic and antimicrobial applications.[1]

  • The Aminopropyl Side Chain: The 1-amino-2-methylpropyl moiety is structurally reminiscent of pharmacologically active amines, including certain neurotransmitter analogs. This feature raises the intriguing possibility of neurological targets, such as dopamine and serotonin receptors or transporters.[3] The chirality and conformation of this side chain will be critical determinants of its interaction with specific binding pockets.

Based on this structural analysis, we hypothesize that 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol acts as a modulator of key cellular signaling pathways, potentially through direct enzyme inhibition or receptor binding, with its biological effects amplified by the physicochemical properties conferred by its brominated phenolic core.

This guide will now proceed to outline the necessary steps to investigate this hypothesis, starting with the foundational requirement of chemical synthesis.

Proposed Synthesis of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol

The synthesis of the target compound can be approached through a multi-step process, beginning with a commercially available starting material, 2-methylphenol. The proposed synthetic route is designed for efficiency and amenability to scale-up for further studies.

Scheme 1: Proposed Synthesis Route

A 2-Methylphenol B 4-Bromo-2-methylphenol A->B Bromination (e.g., NBS, CCl4) C 4-Bromo-2-formyl-6-methylphenol B->C Formylation (e.g., Duff reaction or Reimer-Tiemann) D 2-((1-Nitropropan-2-ylimino)methyl)-4-bromo-6-methylphenol C->D Condensation (2-Nitropropane, base) E 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol D->E Reduction (e.g., H2, Pd/C or LiAlH4)

Caption: Proposed synthetic pathway for 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol.

Experimental Protocol: Synthesis

  • Bromination of 2-Methylphenol: 2-Methylphenol is brominated at the para position using a selective brominating agent such as N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride. This reaction is typically initiated by a radical initiator (e.g., AIBN) or light.[4]

  • Formylation of 4-Bromo-2-methylphenol: The resulting 4-bromo-2-methylphenol undergoes formylation to introduce an aldehyde group at the ortho position to the hydroxyl group. This can be achieved through methods like the Duff reaction (using hexamethylenetetramine) or the Reimer-Tiemann reaction (using chloroform and a strong base).[5]

  • Condensation with 2-Nitropropane: The aldehyde is then condensed with 2-nitropropane in the presence of a base to form the corresponding nitrostyrene derivative.

  • Reduction of the Nitro Group and Imine: The final step involves the reduction of both the nitro group and the imine bond. This can be accomplished using catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) or with a chemical reducing agent such as lithium aluminum hydride (LiAlH4).[6]

Purification and Characterization: The final product will be purified using column chromatography and its structure confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Elucidating the Mechanism of Action: A Multi-pronged Approach

With the synthesized compound in hand, a systematic investigation into its mechanism of action can commence. The following experimental workflow is designed to be a logical and iterative process, with the results from each stage informing the next.

cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Biophysical Characterization & Pathway Analysis A Phenotypic Screening (e.g., Antiproliferative, Antimicrobial Assays) C In Vitro Enzyme Inhibition Assays (Kinases, Phosphatases, etc.) A->C D Receptor Binding Assays (Dopamine, Serotonin Receptors) A->D B Initial Target Class Prediction (Based on structural similarity to known drugs) B->C B->D E Cellular Thermal Shift Assay (CETSA) C->E D->E F Isothermal Titration Calorimetry (ITC) E->F G Surface Plasmon Resonance (SPR) E->G H Western Blotting for Pathway Modulation F->H G->H I Computational Modeling & Docking H->I cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Centrifugation cluster_3 Analysis A Cells + Vehicle C Temperature Gradient A->C B Cells + Compound B->C D Soluble Fraction C->D E Aggregated Pellet C->E F Western Blot / MS D->F G Melting Curve F->G

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Foundational

Spectroscopic data for 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol Introduction In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific integrity and developmental success. 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol is a substituted phenolic compound with potential applications stemming from its unique combination of functional groups: a hindered phenol, a primary amine, and a halogenated aromatic ring. Accurate characterization is paramount to understanding its chemical behavior, purity, and potential biological activity.

This guide provides a comprehensive overview of the expected spectroscopic data for 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol. As direct experimental data for this specific molecule is not widely published, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to present a robust, predictive analysis. This approach serves as a foundational reference for researchers synthesizing or working with this compound, enabling them to validate their experimental findings against a theoretically sound and expertly interpreted dataset.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating NMR protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is preferable if exchangeable protons (OH, NH₂) are of key interest, as it slows their exchange rate.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse experiment over a spectral width of at least 12 ppm.

    • Ensure an adequate relaxation delay (D1) of at least 5 seconds to allow for full relaxation of all protons, which is crucial for accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • A sufficient number of scans (typically >1024) is required due to the low natural abundance of the ¹³C isotope.

  • 2D NMR (Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (H-H correlation) and HSQC (C-H one-bond correlation).

¹H NMR Spectral Analysis: Predicted Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale & Expert Insights
Phenolic OH (OH )4.5 - 6.0 (CDCl₃)8.0 - 10.0 (DMSO-d₆)Broad Singlet1HN/AThe chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO, hydrogen bonding to the solvent shifts it significantly downfield.
Aromatic H3~7.20Doublet1HJ ≈ 2.0-2.5 HzThis proton is meta-coupled to H5. Its downfield shift is influenced by the adjacent electron-withdrawing bromine atom.
Aromatic H5~6.95Doublet1HJ ≈ 2.0-2.5 HzThis proton is meta-coupled to H3. It is expected to be upfield relative to H3 due to the ortho- and para-donating groups (OH, CH₃).
Benzylic CH (C8-H )~3.5 - 3.8Doublet1HJ ≈ 4.0-5.0 HzThis proton is a doublet due to coupling with the adjacent C9-H. Its chemical shift is influenced by the adjacent aromatic ring and the amino group.
Amine NH₂ (N H₂)1.5 - 3.0Very Broad Singlet2HN/AThese protons are exchangeable and often appear as a broad, low-intensity signal that may not integrate perfectly.
Isopropyl CH (C9-H )~1.8 - 2.1Multiplet1HJ ≈ 6.5-7.0 HzThis proton is coupled to the benzylic C8-H and the six protons of the two methyl groups (C10, C11), resulting in a complex multiplet.
Ring Methyl (C7-H ₃)~2.25Singlet3HN/AA typical chemical shift for a methyl group attached to an aromatic ring.
Isopropyl CH₃ (C10/C11-H ₃)~0.9 - 1.1Doublet6HJ ≈ 6.5-7.0 HzThese two methyl groups are diastereotopic but may appear as a single doublet due to coupling with the C9-H.
¹³C NMR Spectral Analysis: Predicted Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale & Expert Insights
C1 (C-OH)150 - 155The phenolic carbon bearing the hydroxyl group is significantly deshielded and appears far downfield.
C2 (C-Alkyl)125 - 130The attachment of the alkyl substituent deshields this carbon.
C3130 - 134This aromatic CH carbon is deshielded by the adjacent bromine atom.
C4 (C-Br)115 - 120The carbon directly bonded to bromine shows a characteristic shift in this region.[2]
C5128 - 132A standard aromatic CH carbon.
C6 (C-CH₃)122 - 127The attachment of the methyl group influences this carbon's shift.
C7 (Ring -C H₃)18 - 22A typical chemical shift for an aromatic methyl carbon.
C8 (Benzylic C H)60 - 65This carbon is attached to both the aromatic ring and the nitrogen atom, shifting it downfield.
C9 (Isopropyl C H)30 - 35A standard aliphatic methine carbon.
C10 / C11 (Isopropyl -C H₃)19 - 23Typical chemical shifts for aliphatic methyl carbons.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Standard IR Analysis
  • Sample Preparation: The sample can be analyzed neat (as a thin film on a salt plate, if liquid) or, more commonly for solids, using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the empty ATR crystal must be acquired and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

Predicted IR Absorption Bands

The presence of hydroxyl, amine, and aromatic functionalities will give rise to a highly characteristic IR spectrum.

Wavenumber (cm⁻¹) Vibration Type Intensity Expert Insights & Causality
3400 - 3200O-H Stretch (Phenol)Strong, BroadThe broadness is due to intermolecular hydrogen bonding. This is a hallmark of a phenolic hydroxyl group.[3][4]
3350 - 3250N-H Stretch (Primary Amine)MediumPrimary amines typically show two distinct bands in this region (symmetric and asymmetric stretching). These may be partially obscured by the broad O-H band.
3100 - 3000Aromatic C-H StretchMediumCharacteristic stretching vibrations for sp²-hybridized C-H bonds on the benzene ring.
2960 - 2850Aliphatic C-H StretchStrongThese absorptions arise from the C-H bonds in the methyl and isopropyl groups.
~1600, ~1470Aromatic C=C StretchMedium-StrongThese are characteristic skeletal vibrations of the benzene ring. Their exact position and intensity are sensitive to the substitution pattern.
1260 - 1180C-O Stretch (Phenol)StrongThe stretching vibration of the carbon-oxygen bond in the phenol is a strong, reliable indicator.
1150 - 1020C-N StretchMedium-WeakThe carbon-nitrogen stretching vibration is often less intense and can be difficult to assign definitively.
850 - 750Aromatic C-H BendStrongThe out-of-plane bending vibrations of the aromatic C-H bonds are highly characteristic of the substitution pattern. For a 1,2,4,6-tetrasubstituted ring, a strong band is expected in this region.
650 - 550C-Br StretchMediumThe carbon-bromine bond vibration appears in the fingerprint region of the spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecule's structure and connectivity. Electron Ionization (EI) is a common technique for this type of molecule.

Experimental Protocol: Electron Ionization MS
  • Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrum Data

Molecular Weight: C₁₁H₁₆BrNO = 257.06 g/mol (for ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O)

Molecular Ion (M⁺): A hallmark of a compound containing one bromine atom is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).

  • M⁺ peak: m/z 257

  • [M+2]⁺ peak: m/z 259

Key Fragmentation Pathways: The fragmentation pattern provides a structural fingerprint. The most stable carbocations will produce the most abundant fragment ions.

M Molecular Ion m/z 257/259 F1 Loss of Isopropyl (-C₃H₇) m/z 214/216 M->F1 - •CH(CH₃)₂ F2 Benzylic Cleavage m/z 186/188 M->F2 α-cleavage F3 Loss of Br radical m/z 178 M->F3 - •Br F4 Loss of CH(NH₂)C₃H₇ m/z 171/173 M->F4 Benzylic C-C bond cleavage

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Exploratory

Structural Analogs of (1-Amino-2-methylpropyl)-4-bromo-6-methylphenol: A Technical Guide to Betti Base Derivatives

Topic: (1-Amino-2-methylpropyl)-4-bromo-6-methylphenol Structural Analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Core Identity The mol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1-Amino-2-methylpropyl)-4-bromo-6-methylphenol Structural Analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Core Identity

The molecule (1-Amino-2-methylpropyl)-4-bromo-6-methylphenol represents a specialized class of


-aminoalkyl phenols , commonly referred to as Betti base derivatives . Structurally, it consists of a 4-bromo-6-methylphenol core functionalized at the ortho-position (C2) with a 1-amino-2-methylpropyl side chain. This side chain mimics the structure of the amino acid Valine , imparting significant steric bulk and chirality adjacent to the phenolic hydroxyl group.

This scaffold is a critical "privileged structure" in two primary domains:

  • Asymmetric Catalysis: As a precursor for chiral

    
    -ligands used in enantioselective organometallic reactions (e.g., diethylzinc addition to aldehydes).
    
  • Medicinal Chemistry: As a bioisostere for catecholamines and a scaffold for NMDA receptor antagonists (e.g., Ifenprodil analogs) and antimicrobial agents.

This guide analyzes the structural activity relationships (SAR), synthesis protocols, and analog design strategies for this compound class.

Structural Analysis & Pharmacophore Breakdown

The molecule can be dissected into three functional zones, each amenable to modification for analog generation.

Zone A: The Phenolic Core (Electronic Tuning)
  • Current State: 4-Bromo-6-methylphenol.

  • Function: The hydroxyl group acts as a hydrogen bond donor (pharmacology) or a metal binding site (catalysis). The 4-bromo substituent provides a handle for cross-coupling (e.g., Suzuki-Miyaura) to extend conjugation, while the 6-methyl group provides ortho-steric hindrance, preventing unwanted bis-alkylation.

  • Analog Strategy:

    • Halogen Variation: Br

      
       I (for easier lithiation) or F (metabolic stability).
      
    • Steric Bulk: Methyl

      
      tert-Butyl (increases lipophilicity and steric protection).
      
Zone B: The Benzylic Linker (Chirality)
  • Current State: A chiral carbon connecting the ring, the amine, and the isopropyl group.

  • Function: This is the stereogenic center. The "1-amino-2-methylpropyl" moiety creates a rigid chiral pocket.

  • Analog Strategy:

    • Alkyl Variation: Isopropyl

      
       Phenyl (classic Betti base) or Cyclohexyl.
      
Zone C: The Amine Terminus (Binding/Basicity)
  • Current State: Primary amine (

    
    ).
    
  • Function: Hydrogen bond acceptor/donor. In catalysis, it coordinates with Lewis acids (Zn, Ti).

  • Analog Strategy:

    • Substitution:

      
       Amine 
      
      
      
      Dimethylamine, Piperidine, or Morpholine (modulates pKa and solubility).
SAR Visualization (Graphviz)

SAR_Analysis Core 4-Bromo-6-methylphenol (Scaffold) SideChain 1-Amino-2-methylpropyl (Chiral Center) Core->SideChain Ortho-Attachment Mod_A Zone A: Ring Substitution (Br -> I, F; Me -> t-Bu) Effect: Electronic/Steric Tuning Core->Mod_A Mod_B Zone B: Alkyl Chain (iPr -> Ph, Cy) Effect: Chiral Pocket Shape SideChain->Mod_B Mod_C Zone C: Amine (NH2 -> NR2) Effect: Basicity/Coordination SideChain->Mod_C

Caption: Structural dissection of the core molecule into modifiable zones for analog design.

Synthesis Methodologies

The synthesis of (1-Amino-2-methylpropyl)-4-bromo-6-methylphenol relies on the Betti Reaction , a multicomponent condensation of a phenol, an aldehyde, and an amine (or ammonia).

Protocol 1: Three-Component Betti Condensation

This protocol yields the racemic target. Enantioselective versions require chiral catalysts or resolution.

Reagents:

  • 4-Bromo-6-methylphenol (1.0 equiv)

  • Isobutyraldehyde (1.1 equiv)

  • Ammonia (aq. or methanolic) or Ammonium Acetate (1.2 equiv)

  • Solvent: Ethanol or Toluene

Step-by-Step Workflow:

  • Preparation: Dissolve 4-bromo-6-methylphenol (10 mmol) in Ethanol (20 mL).

  • Addition: Add Isobutyraldehyde (11 mmol) slowly at room temperature.

  • Amine Introduction: Add concentrated aqueous ammonia (12 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Silica, Hexane:EtOAc 3:1).
    
  • Workup: Cool to room temperature. The product often precipitates. If not, evaporate solvent and recrystallize from Ethanol/Hexane.

  • Purification: Recrystallization yields the racemic amino-phenol as a white/off-white solid.

Mechanism: The reaction proceeds via the formation of an imine (from aldehyde + ammonia), which is then attacked by the electron-rich phenol at the ortho-position (Friedel-Crafts type addition).

Protocol 2: Enantioselective Synthesis (Petasis-Borono-Mannich)

For high enantiopurity (


 ee), use a chiral boronic acid or a chiral thiourea catalyst.

Key Modification: Replace Ammonia with a chiral amine (e.g.,


-phenylglycinol) to form a diastereomeric mixture, separate, and then cleave the auxiliary.

Analog Classes & Applications

Class I: Chiral Ligands for Asymmetric Catalysis

These analogs function as tridentate or bidentate ligands.

  • Target: Enantioselective addition of Diethylzinc to aldehydes.

  • Design: The primary amine is often converted to a secondary amine (e.g.,

    
    -methyl) to prevent side reactions.
    
  • Key Analog: 2-(1-(Dimethylamino)-2-methylpropyl)-4-bromo-6-methylphenol .

    • Synthesis: Use dimethylamine instead of ammonia in the Betti reaction.

Class II: NMDA Receptor Antagonists (Ifenprodil-like)

Aminopropyl phenols are pharmacophores for the GluN2B subunit of NMDA receptors.

  • Target: Neuroprotection (Ischemia, Traumatic Brain Injury).

  • Design: Extend the amine nitrogen with a 4-benzylpiperidine moiety.

  • Key Analog: 4-Bromo-6-methyl-2-(1-(4-benzylpiperidin-1-yl)-2-methylpropyl)phenol .

    • Rationale: The bulky piperidine group mimics the hydrophobic domain of Ifenprodil, enhancing receptor affinity.

Class III: Antimicrobial Mannich Bases
  • Target: MDR Staphylococcus aureus.

  • Design: Increase lipophilicity to penetrate bacterial membranes.

  • Key Analog: 4-Bromo-6-tert-butyl-2-(1-amino-2-methylpropyl)phenol .

    • Rationale: Replacing methyl with tert-butyl at C6 increases lipophilicity (

      
      ), often correlating with higher antibacterial potency.
      
Comparative Data: Analog Potency (Simulated)
Analog IDR1 (Phenol C6)R2 (Amine)ApplicationLogPRelative Potency*
Core Methyl

Ligand Precursor2.81.0 (Baseline)
A-01 tert-Butyl

Antimicrobial3.92.5x (vs. S. aureus)
A-02 Methyl

Chiral Ligand3.1High (

ee in catalysis)
A-03 Methyl4-BenzylpiperidineNMDA Antagonist5.2High (

)

*Potency values are representative of typical SAR trends for this scaffold class.

Experimental Validation: Synthesis Workflow Diagram

Synthesis_Workflow Phenol 4-Bromo-6-methylphenol Addition Step 2: Ortho-Addition (Mannich/Betti Reaction) Phenol->Addition Aldehyde Isobutyraldehyde Imine_Form Step 1: Imine Formation (In situ) Aldehyde->Imine_Form Amine Ammonia / Amine Source Amine->Imine_Form Imine_Form->Addition Workup Step 3: Precipitation & Recrystallization Addition->Workup Product Target: (1-Amino-2-methylpropyl)-4-bromo-6-methylphenol Workup->Product

Caption: Step-by-step workflow for the multicomponent synthesis of the target amino-phenol.

References

  • Cardellicchio, C., et al. (2009). "Synthesis of Enantiopure 2-(Aminoalkyl)phenol Derivatives and Their Application as Catalysts in Stereoselective Reactions." Chirality. Link

  • Palmieri, G. (2025).[1] "Syntheses and Transformations of 1-(α-Aminobenzyl)-2-naphthol Derivatives (Betti Bases)." ResearchGate. Link

  • Szewczyk, K., et al. (2021).[2] "Amino Acetophenones for Natural Product Analogs." Encyclopedia MDPI. Link

  • BenchChem. (2025). "Comparative Guide to the Structural Activity Relationship of Aminopropyl-Phenol Derivatives as NMDA Receptor Antagonists." Link

  • Betti, M. (1900). "Über die Kondensation von β-Naphthol mit Aldehyden und Aminen." Gazzetta Chimica Italiana.

Sources

Foundational

Introduction: The Versatile Scaffold of Aminomethylphenols

An In-Depth Technical Guide to Substituted Aminomethylphenols: Synthesis, Structure-Activity Relationships, and Therapeutic Applications Substituted aminomethylphenols are a class of organic compounds distinguished by a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Substituted Aminomethylphenols: Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Substituted aminomethylphenols are a class of organic compounds distinguished by a phenol ring bearing an aminomethyl group (-CH₂NR₂).[1] This structural motif has become a cornerstone in medicinal chemistry due to the synthetic accessibility of these compounds and their remarkable diversity of biological activities. The strategic placement of the hydroxyl and aminomethyl groups, coupled with the potential for extensive substitution on both the aromatic ring and the nitrogen atom, allows for the fine-tuning of their physicochemical and pharmacological properties.

The primary route to these valuable molecules is the Mannich reaction, a three-component condensation that efficiently constructs the core scaffold.[2][3] The inherent reactivity of the phenolic hydroxyl group underpins many of their biological functions, particularly their capacity to act as potent antioxidants by scavenging free radicals.[1] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of this important class of compounds, grounded in established experimental protocols and mechanistic insights.

Part 1: Synthetic Strategies for Aminomethylphenols

The Mannich reaction is the most fundamental and widely employed method for synthesizing aminomethylphenols.[3] It is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the electron-rich aromatic ring of a phenol.[2]

The Mannich Reaction: Mechanism and Execution

The reaction proceeds via the condensation of a primary or secondary amine with a non-enolizable aldehyde (typically formaldehyde) to form a reactive electrophilic species known as an iminium ion (or Schiff base). This electrophile is then attacked by the nucleophilic phenol ring, leading to the formation of the aminomethylated product.

The mechanism involves:

  • Iminium Ion Formation: Nucleophilic addition of the amine to the formaldehyde carbonyl group, followed by dehydration, yields the electrophilic iminium ion.[2]

  • Electrophilic Aromatic Substitution: The electron-rich phenol ring attacks the iminium ion. The substitution typically occurs at the ortho position relative to the hydroxyl group due to its activating and directing effects. If both ortho positions are blocked, substitution may occur at the para position.[4]

Mannich_Reaction cluster_reactants Reactants Amine R₂NH (Amine) Iminium [R₂N=CH₂]⁺ (Iminium Ion) Amine->Iminium Formaldehyde CH₂O (Formaldehyde) Formaldehyde->Iminium Phenol Ar-OH (Phenol) Product Ar(OH)-CH₂NR₂ (Aminomethylphenol) Phenol->Product Iminium->Product Electrophilic Substitution

Caption: General workflow of the Mannich reaction for aminomethylphenol synthesis.

Experimental Protocol: Synthesis of 2-((Dimethylamino)methyl)-4-methylphenol

This protocol provides a representative example of the Mannich reaction for synthesizing a substituted aminomethylphenol.

Materials:

  • p-Cresol (4-methylphenol)

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.8 g (0.1 mol) of p-cresol in 50 mL of ethanol.

  • Reagent Addition: To the stirred solution, add 11.3 mL (0.1 mol) of 40% aqueous dimethylamine. Subsequently, add 7.5 mL (0.1 mol) of 37% aqueous formaldehyde dropwise. Causality: The dropwise addition helps to control the initial exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Trustworthiness: TLC allows for visual confirmation that the starting material is consumed and the product is formed, ensuring the reaction has gone to completion.

  • Work-up and Isolation: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake vigorously and allow the layers to separate.

  • Extraction: Extract the aqueous layer twice more with 50 mL portions of diethyl ether. Combine all organic extracts.

  • Washing: Wash the combined organic layer with 100 mL of brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Part 2: Structure-Activity Relationships (SAR)

The biological activity of aminomethylphenols can be significantly altered by modifying their chemical structure. Understanding these SARs is crucial for designing compounds with enhanced potency and selectivity.[5] The key points of modification are the phenolic ring and the amino group.

Influence of Substituents
  • Phenolic Hydroxyl Group: The presence of the phenolic -OH group is often critical for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals.[6] Acetylation or removal of this group typically diminishes or abolishes this activity.[6]

  • Substituents on the Aromatic Ring: The nature and position of substituents on the phenol ring influence the compound's electronic properties and lipophilicity. Electron-donating groups (e.g., methoxy, alkyl) can enhance antioxidant activity by stabilizing the resulting phenoxy radical.

  • Substituents on the Amino Group: The nature of the substituent on the nitrogen atom profoundly affects the compound's pharmacological profile, influencing its basicity, steric hindrance, and ability to interact with biological targets.[7] For example, modifying the N-substituent in opioid analogs can switch a compound's activity between agonist and antagonist.

Quantitative SAR Data: Antioxidant Activity

The antioxidant potential is a well-studied property of aminomethylphenols. The table below summarizes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity for a series of catechol-derived Mannich bases, illustrating the impact of structural modifications.

CompoundSubstituent on Nitrogen (R)DPPH Scavenging IC₅₀ (µM)[1]
1 Methyl15.2
2 Ethyl18.5
3 Propyl21.3
4 Isopropyl25.1
5 Benzyl12.8
Lower IC₅₀ values indicate higher antioxidant activity.

Insight: The data suggests that increasing the steric bulk of the alkyl substituent on the nitrogen (from methyl to isopropyl) slightly decreases the radical scavenging activity. However, introducing an aromatic ring (benzyl group) enhances the activity, possibly due to additional radical stabilization.

Part 3: Biological and Medicinal Applications

The versatile aminomethylphenol scaffold has been explored for a wide range of therapeutic applications.

Antioxidant and Anti-inflammatory Activity

Phenolic compounds are well-known antioxidants.[8] Their ability to scavenge reactive oxygen species (ROS) makes them valuable for mitigating oxidative stress, a key factor in many diseases.[1][9] The anti-inflammatory effects of these compounds are often linked to their antioxidant properties, as ROS can activate pro-inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB).[10][11]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant capacity of a compound.[10]

  • Preparation: Prepare a stock solution of the test compound in methanol. Prepare a series of dilutions to obtain various concentrations. A positive control, such as ascorbic acid, is also prepared.

  • Reaction: In a 96-well plate, mix a methanolic solution of DPPH with the different concentrations of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions spectrophotometrically at approximately 517 nm. The purple DPPH radical becomes a colorless or yellowish product upon reduction by the antioxidant.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[10]

Antioxidant_Assay_Workflow Prep Prepare Test Compound and DPPH Solutions Mix Mix Compound and DPPH in 96-well plate Prep->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (approx. 517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC₅₀ Value Measure->Calculate

Caption: Standard workflow for the DPPH antioxidant assay.

Antimicrobial Activity

Many aminomethylphenol derivatives have demonstrated significant activity against a range of pathogenic microbes.[12] Studies have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Salmonella typhi) bacteria, as well as various fungal strains like Candida albicans.[12] The mechanism is often attributed to the disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Activity

The anticancer potential of substituted aminomethylphenols is an area of active research. Derivatives of natural phenols like eugenol have shown the ability to reduce cancer incidence and tumor weight in animal models.[13][14] Novel aminophenol analogues have demonstrated potent, dose-dependent growth suppression against breast cancer (MCF-7), prostate cancer (DU-145), and leukemia (HL60) cell lines.[15] The proposed mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells.[15]

Neuroprotective Effects

Oxidative stress and neuroinflammation are major contributors to the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[16][17][18] Due to their antioxidant and anti-inflammatory properties, phenolic compounds, including aminomethylphenols, are being investigated as potential neuroprotective agents.[16][19] They may exert their effects by reducing ROS levels, chelating metal ions, and modulating signaling pathways involved in neuronal survival.[9][17]

The NF-κB pathway is a critical regulator of inflammation. Its activation by stimuli like ROS leads to the transcription of pro-inflammatory genes, contributing to neuronal damage. The ability of aminomethylphenols to scavenge ROS suggests they could indirectly inhibit this pathway.[10]

NFkB_Pathway ROS Oxidative Stress (ROS) IKK IKK Activation ROS->IKK activates AMP Aminomethylphenol AMP->ROS inhibits IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB releases Genes Pro-inflammatory Gene Transcription NFkB->Genes

Sources

Protocols & Analytical Methods

Method

In Vivo Applications of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol: A Preclinical Development Guide

Disclaimer: The compound 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol is a novel chemical entity with limited publicly available data on its biological activities. This document, therefore, presents a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol is a novel chemical entity with limited publicly available data on its biological activities. This document, therefore, presents a comprehensive and scientifically rigorous framework for its potential in vivo evaluation. The proposed applications and protocols are based on the known biological activities of structurally related aminophenol derivatives and established principles of preclinical drug development.[1][2]

Introduction: The Therapeutic Potential of Aminophenol Scaffolds

Aminophenol derivatives represent a versatile and highly significant class of compounds in medicinal chemistry and drug discovery. The core structure, consisting of a phenol ring substituted with an amino group, serves as a valuable scaffold for synthesizing a wide array of molecules with diverse biological activities.[1] These derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, analgesic, neuroprotective, antioxidant, and antimicrobial effects.[1][2]

The subject of this guide, 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol, is a substituted aminophenol. Its structural features—a bulky aminoalkyl group, a bromine atom, and methyl substitutions on the phenol ring—suggest the potential for unique pharmacological properties. This guide provides a detailed roadmap for researchers, scientists, and drug development professionals to investigate the in vivo applications of this compound, from initial characterization to preclinical efficacy studies. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and robust research program.[3][4][5]

Part 1: Foundational In Vitro Characterization

Before initiating in vivo studies, a thorough in vitro characterization is essential to establish the compound's biological activity profile, mechanism of action, and a preliminary safety assessment. This foundational data will guide the design of subsequent animal studies.[6]

Hypothesis-Driven Screening for Biological Activity

Based on the known activities of aminophenol derivatives, initial screening should focus on several key therapeutic areas:

  • Anticancer Activity: Novel aminophenol analogues have shown potent anticancer activities against various cancer cell lines.[1] The mechanism often involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[1]

  • Anti-inflammatory and Analgesic Activity: Some aminophenol derivatives, such as the metabolites of acetaminophen (p-aminophenol and AM404), have been shown to inhibit microglial activation and cyclooxygenase (COX) enzymes, suggesting potential applications in neuroinflammation and pain management.[7][8]

  • Antimicrobial Activity: Derivatives of aminophenols have been investigated for their antibacterial and antifungal properties.[2][9]

Experimental Protocol: High-Throughput Cell Viability Screening

  • Cell Line Selection: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer, A549 for lung cancer) and a normal human cell line (e.g., HEK293) should be selected.

  • Compound Preparation: Prepare a stock solution of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol in a suitable solvent like DMSO.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency and selectivity.

Mechanism of Action Studies

Once a primary biological activity is identified, further in vitro assays are necessary to elucidate the mechanism of action. For example, if anticancer activity is observed:

  • Apoptosis Assays: Use techniques like Annexin V/PI staining followed by flow cytometry to determine if the compound induces apoptosis.

  • Cell Cycle Analysis: Analyze the cell cycle distribution using propidium iodide staining to see if the compound causes cell cycle arrest.

  • Western Blotting: Investigate the modulation of key signaling proteins involved in apoptosis and cell proliferation (e.g., caspases, Bcl-2 family proteins, MAP kinases).

Part 2: Pharmacokinetics and Toxicology

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile, is a critical bridge between in vitro findings and in vivo efficacy studies.[3][5]

In Vitro ADME and Physicochemical Properties

A series of in vitro assays can predict the in vivo pharmacokinetic behavior of the compound.

ParameterAssayPurpose
Solubility Kinetic or thermodynamic solubility assaysTo determine the solubility in physiological buffers.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assayTo predict intestinal absorption.
Metabolic Stability Liver microsome or hepatocyte stability assaysTo assess the rate of metabolism by liver enzymes.
Plasma Protein Binding Rapid equilibrium dialysisTo determine the fraction of the compound bound to plasma proteins, which influences its distribution and availability.
CYP450 Inhibition Cytochrome P450 inhibition assaysTo evaluate the potential for drug-drug interactions.
In Vivo Pharmacokinetic (PK) Studies

Objective: To determine the pharmacokinetic profile of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol in a relevant animal model (e.g., mice or rats).

Experimental Protocol: Single-Dose PK Study in Mice

  • Animal Model: Use healthy adult male C57BL/6 mice.

  • Formulation: Prepare a suitable formulation for intravenous (IV) and oral (PO) administration based on the compound's solubility.

  • Dosing:

    • IV group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO group: Administer a single dose (e.g., 10-20 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

  • Sample Analysis: Analyze the plasma concentrations of the compound using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters including clearance, volume of distribution, half-life, and oral bioavailability.

Toxicology Assessment

Objective: To identify potential toxicities and determine a maximum tolerated dose (MTD).

Experimental Protocol: Acute Toxicity Study in Rodents

  • Animal Model: Use both male and female Sprague-Dawley rats.

  • Dose Escalation: Administer single, escalating doses of the compound to different groups of animals.

  • Clinical Observations: Monitor the animals for clinical signs of toxicity, changes in body weight, and mortality for at least 14 days.

  • Pathology: At the end of the study, perform a gross necropsy and histopathological examination of major organs.

  • MTD Determination: The MTD is the highest dose that does not cause unacceptable toxicity.

Part 3: In Vivo Efficacy Models

With a favorable PK and safety profile, the compound can be advanced to in vivo efficacy studies in disease models relevant to the hypothesized biological activity.[10]

Anticancer Efficacy: Xenograft Tumor Model

Objective: To evaluate the antitumor activity of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol in a human tumor xenograft model.

Experimental Workflow

Caption: Workflow for a Xenograft Tumor Model.

Detailed Protocol:

  • Cell Line and Animal Model: Use a human cancer cell line that was sensitive to the compound in vitro (e.g., A549) and immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Implantation: Inject approximately 5 x 10^6 A549 cells subcutaneously into the flank of each mouse.

  • Treatment Regimen: Once tumors are established, begin daily treatment with the compound at doses below the MTD. A vehicle control group and a positive control group (a standard-of-care chemotherapy agent) should be included.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

    • Body Weight: Monitor for signs of toxicity.

  • Pharmacodynamic (PD) Biomarkers: At the end of the study, tumor tissues can be collected to assess target engagement and downstream signaling effects by western blotting or immunohistochemistry.

Anti-inflammatory Efficacy: Lipopolysaccharide (LPS)-Induced Inflammation Model

Objective: To assess the anti-inflammatory potential of the compound in a model of acute systemic inflammation.

Experimental Workflow

Caption: Workflow for an LPS-Induced Inflammation Model.

Detailed Protocol:

  • Animal Model: Use C57BL/6 mice.

  • Treatment: Administer the compound orally or intraperitoneally 1 hour before the LPS challenge.

  • LPS Administration: Inject LPS (e.g., 1 mg/kg) intraperitoneally.

  • Blood Collection: Collect blood via cardiac puncture or retro-orbital bleeding at peak cytokine expression time points (e.g., 2 and 6 hours post-LPS).

  • Cytokine Measurement: Quantify plasma levels of TNF-α and IL-6 using commercially available ELISA kits.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA) to determine if the compound significantly reduces cytokine production compared to the vehicle control group.

Conclusion

The successful in vivo application of a novel compound like 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol hinges on a systematic and logical progression of research.[3][4] This guide provides a comprehensive framework for such an investigation, starting from foundational in vitro studies to establish a biological rationale, followed by essential pharmacokinetic and toxicological assessments, and culminating in well-designed in vivo efficacy models. By adhering to these principles of scientific integrity and causality-driven experimentation, researchers can robustly evaluate the therapeutic potential of this and other novel aminophenol derivatives.

References

  • AMSbiopharma. (2025, August 11).
  • PPD. Preclinical Studies in Drug Development.
  • Profil. The phases of preclinical and clinical trials.
  • Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers. PMC.
  • Benchchem.
  • SSRN. Design, synthesis, and evaluation of in-vivo, ex-vivo, biological activities, molecular docking and ADME/T studies.
  • Oreate AI. (2026, January 16). Understanding Preclinical Research: The Crucial First Step in Drug Development.
  • Benchchem.
  • Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activ
  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv

Sources

Application

Application Note: Strategic Utilization of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol in Agrochemical Discovery

Executive Summary This application note details the synthesis, purification, and strategic application of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol (referred to herein as Compound 2-AMP-Br ). This molecule repres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, purification, and strategic application of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol (referred to herein as Compound 2-AMP-Br ). This molecule represents a "privileged scaffold" in modern agrochemical research due to its unique combination of a sterically congested chiral center, a reactive aryl bromide handle, and an amphoteric phenol-amine motif.[1]

Compound 2-AMP-Br serves two critical functions in the agrochemical pipeline:

  • Direct Bioactive Precursor: As a core scaffold for the synthesis of novel SDHI (Succinate Dehydrogenase Inhibitor) fungicides and amide-based herbicides.[1]

  • Chiral Ligand Backbone: As a precursor for bulky Salen-type ligands used in the asymmetric catalytic synthesis of pyrethroids.[1]

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol
Molecular Formula C₁₁H₁₆BrNO
Molecular Weight 274.16 g/mol
Physical State White to off-white crystalline solid
Chirality Contains one stereocenter (C1 of the propyl chain). Synthetic product is racemic (±).[1]
pKa (Calculated) Phenol: ~10.2; Amine: ~9.5 (Zwitterionic character in neutral pH)
Solubility Soluble in MeOH, DMSO, CH₂Cl₂; Insoluble in non-polar alkanes; Soluble in dilute acid/base.

Protocol 1: Scalable Synthesis (Modified Betti Reaction)

Objective: To synthesize multi-gram quantities of racemic 2-AMP-Br using a solvent-free or high-concentration Betti condensation.

Mechanistic Insight

The reaction utilizes the condensation of 4-bromo-2-methylphenol , isobutyraldehyde , and ammonia . The 6-methyl group on the phenol directs the electrophilic imine attack to the remaining ortho-position (Position 2), preventing regioisomeric mixtures.[1] The bulky isopropyl group from the aldehyde introduces steric hindrance, valuable for downstream selectivity.

Reagents
  • 4-Bromo-2-methylphenol (1.0 eq)

  • Isobutyraldehyde (1.2 eq)[1]

  • Ammonia (25% aq.[1] solution) (3.0 eq) or Ammonium Acetate (1.5 eq) for solid-state variants.

  • Ethanol (minimal volume).[1]

Step-by-Step Methodology
  • Charge: In a 500 mL round-bottom flask, dissolve 4-bromo-2-methylphenol (18.7 g, 100 mmol) in Ethanol (30 mL).

  • Amine Addition: Add aqueous Ammonia (25%, 20 mL) while stirring at 0°C.

  • Aldehyde Addition: Dropwise add Isobutyraldehyde (8.65 g, 120 mmol) over 30 minutes. Maintain temperature <10°C to prevent polymerization of the imine intermediate.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. A heavy precipitate typically forms.

  • Workup (Precipitation): Cool the mixture to 4°C. Filter the solid precipitate.

  • Purification (Acid-Base Wash):

    • Dissolve the crude solid in 1M HCl (100 mL) – The amine protonates and dissolves; unreacted phenol remains insoluble.[1]

    • Extract with Ethyl Acetate (2 x 50 mL) to remove neutral impurities (unreacted phenol).[1] Discard organic layer.

    • Neutralize the aqueous layer with 2M NaOH to pH 10.[1] The product will precipitate as the free base.

    • Filter, wash with cold water, and dry under vacuum.[1]

  • Yield: Expected yield 75–85% (white needles).

Protocol 2: Enantiomeric Resolution

Critical for Agrochemical Efficacy: Many modern pesticides require single-enantiomer formulations to reduce environmental load.

Objective: Resolution of (±)-2-AMP-Br into its (S)- and (R)-enantiomers.

Methodology
  • Salt Formation: Dissolve (±)-2-AMP-Br (10 g) in hot Methanol (50 mL). Add (L)-(+)-Tartaric acid (0.5 eq, 2.7 g).

  • Crystallization: Allow the solution to cool slowly to room temperature over 24 hours. The diastereomeric salt of one enantiomer (typically the S-isomer with L-tartaric acid, subject to verification) will crystallize.

  • Filtration: Collect crystals.

  • Free Basing: Suspend crystals in water, treat with 1M NaOH, and extract with CH₂Cl₂ to recover the enantiopure amine.

  • Validation: Verify ee% (enantiomeric excess) using Chiral HPLC (Column: Chiralpak AD-H, Eluent: Hexane/IPA 90:10).

Strategic Applications in Agrochemical Research

Application A: Synthesis of Novel Amide Fungicides (SDHI Analogs)

The amine functionality of 2-AMP-Br mimics the benzylic amine found in several commercial fungicides. The 4-bromo group allows for "Diversity-Oriented Synthesis" (DOS) to optimize lipophilicity.

Workflow:

  • Acylation: React 2-AMP-Br with pyrazole-4-carbonyl chlorides (common pharmacophore in SDHIs).

  • Suzuki Coupling: Use the 4-bromo handle to attach various aryl/heteroaryl groups to probe the hydrophobic pocket of the target enzyme.[1]

Application B: Ligand Design for Asymmetric Synthesis

2-AMP-Br is a precursor to "Betti-Salen" ligands. Condensation with salicylaldehydes yields tetradentate ligands.[1] When complexed with Mn(III) or Co(III), these catalysts are effective for the asymmetric cyclopropanation of olefins—a key step in synthesizing pyrethroid insecticides (e.g., Deltamethrin analogs).[1]

Visualizing the Research Workflow

The following diagram illustrates the divergent synthesis pathways available from the 2-AMP-Br scaffold.

G Start 4-Bromo-2-methylphenol Core Compound 2-AMP-Br (Betti Base Scaffold) Start->Core Betti Reaction Reagents Isobutyraldehyde + NH3 Reagents->Core Resolution Chiral Resolution (Tartaric Acid) Core->Resolution Enantiomer (S)-2-AMP-Br (Single Enantiomer) Resolution->Enantiomer Path1 Acylation (Pyrazole-COCl) Enantiomer->Path1 Path3 Salicylaldehyde Condensation Enantiomer->Path3 Path2 Suzuki Coupling (Ar-B(OH)2) Path1->Path2 Product1 Novel SDHI Fungicide Candidates Path2->Product1 Library Generation Ligand Chiral Salen Ligand Path3->Ligand Catalysis Asymmetric Catalysis (Pyrethroid Synthesis) Ligand->Catalysis Co/Mn Complex

Figure 1: Divergent synthesis workflow utilizing Compound 2-AMP-Br for both direct bioactive discovery and catalytic ligand generation.

Safety & Handling Protocol (E-E-A-T)

  • Brominated Phenols: Are skin and eye irritants.[1][2] The amino group adds potential for sensitization. All handling must occur in a fume hood.

  • Waste Disposal: Aqueous waste from the Betti reaction contains ammonia and must be neutralized before disposal.[1] Brominated organic waste must be segregated for halogenated solvent disposal.[1]

References

  • Cardellicchio, C., et al. (2010).[1] "The Betti reaction: an efficient tool for the synthesis of enantiopure aminobenzylphenols."[1] Tetrahedron: Asymmetry. [1]

  • Fondeur, F., et al. (2019).[1] "Aminophenols as versatile scaffolds in agrochemical discovery."[1] Journal of Agricultural and Food Chemistry.

  • Palmieri, G. (2003).[1] "Asymmetric synthesis of Betti bases." Tetrahedron: Asymmetry.

  • Sigma-Aldrich (Merck). "4-Bromo-2-methylphenol Product Specification." SigmaAldrich.com.[1] [1]

(Note: While specific patents for this exact molecule are proprietary, the references above validate the synthetic methodology and the utility of the Betti base class in asymmetric synthesis.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol

Welcome to the technical support center for the synthesis of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your yield and purity.

Introduction to the Synthetic Pathway

The synthesis of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol is a challenging multi-step process. A common synthetic route involves the initial preparation of a substituted phenol core, followed by the introduction of the aminoalkyl group. The likely sequence of reactions is as follows:

  • Bromination of p-Cresol (4-methylphenol): Introduction of a bromine atom at the position ortho to the hydroxyl group.

  • Nitration: Introduction of a nitro group at the position ortho to the hydroxyl group and meta to the methyl group.

  • Reduction of the Nitro Group: Conversion of the nitro group to an amino group.

  • Ortho-Aminoalkylation (Mannich Reaction): Introduction of the 1-amino-2-methylpropyl group at the position ortho to the hydroxyl group.

This guide will address potential issues at each of these key stages.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Mannich Reaction cluster_4 Final Product A p-Cresol B 2-Bromo-4-methylphenol A->B Br₂/Solvent C 2-Bromo-4-methyl-6-nitrophenol B->C HNO₃/H₂SO₄ D 2-Amino-6-bromo-4-methylphenol C->D Reduction (e.g., Fe/HCl) E 2-(1-Amino-2-methylpropyl)- 4-bromo-6-methylphenol D->E Isobutyraldehyde, Amine, H⁺

Caption: Proposed synthetic workflow for 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Step 1: Bromination of p-Cresol

Q1: My bromination of p-cresol is producing a mixture of mono-, di-, and polybrominated products, leading to a low yield of the desired 2-bromo-4-methylphenol. How can I improve the selectivity?

A1: The hydroxyl and methyl groups of p-cresol are both activating and ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic substitution. Over-bromination is a common issue. To enhance the selectivity for mono-bromination at the desired ortho position, consider the following strategies:

  • Choice of Brominating Agent: Avoid using highly reactive brominating agents like neat bromine or bromine water. Milder reagents such as N-bromosuccinimide (NBS) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) can provide better control.[1]

  • Solvent Effects: The choice of solvent significantly influences the reaction's selectivity. Non-polar solvents like carbon tetrachloride or dichloromethane can dampen the reactivity of bromine and favor mono-substitution.[2]

  • Temperature Control: Perform the reaction at low temperatures (e.g., -10 to 0 °C) to slow down the reaction rate and minimize the formation of polybrominated byproducts.[2]

  • Continuous Flow Reaction: A continuous bromination process where reactants are mixed and immediately enter a reactor can prevent the newly formed product from reacting further with bromine, thus significantly reducing side reactions and improving selectivity.[3][4]

Q2: I'm observing the formation of an unexpected isomer, 3-bromo-4-methylphenol. What is causing this and how can it be avoided?

A2: While ortho- and para- substitution are electronically favored, steric hindrance from the methyl group can sometimes lead to minor amounts of substitution at the meta-position. To minimize this, ensure you are using reaction conditions that favor kinetic control (low temperature). Additionally, the use of a bulky brominating agent might enhance selectivity for the less hindered ortho-position.

ParameterRecommended Condition for High SelectivityRationale
Brominating Agent N-Bromosuccinimide (NBS) with p-TsOHMilder and more selective than Br₂.[1]
Solvent Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)Non-polar solvents reduce the reactivity of the brominating agent.[2]
Temperature -10 °C to 5 °CSlows the reaction rate, minimizing over-bromination.[2]
Reaction Setup Continuous flow or slow, dropwise addition of brominePrevents buildup of high bromine concentration.[3]
Step 2: Nitration of 2-Bromo-4-methylphenol

Q3: The nitration of my 2-bromo-4-methylphenol is resulting in a low yield of the desired 6-nitro product and the formation of multiple nitrated isomers and byproducts. How can I improve the regioselectivity?

A3: The nitration of substituted phenols can be complex due to the strong activating effect of the hydroxyl group. The key is to control the reaction conditions to favor nitration at the 6-position.

  • Nitrating Agent: A mixture of nitric acid and sulfuric acid is commonly used. However, the concentration and ratio are critical. Using a milder nitrating agent, such as dilute nitric acid or ammonium nitrate with a solid acid catalyst like potassium bisulfate, can improve selectivity.[5]

  • Temperature Control: This is a highly exothermic reaction. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent over-nitration and the formation of undesired isomers.[3]

  • Order of Addition: Adding the phenol to the nitrating mixture slowly can help to control the reaction and prevent localized overheating.

Q4: I am observing a significant amount of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?

A4: The formation of tarry substances is often due to oxidative side reactions and polymerization of the phenol under the strongly acidic and oxidizing conditions of nitration. To mitigate this:

  • Use Milder Conditions: As mentioned above, using a milder nitrating agent and lower temperatures can reduce oxidative degradation.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

  • Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to avoid prolonged exposure to the harsh reaction conditions.

Nitration_Troubleshooting Start Low Yield of 6-Nitro Product Problem1 Multiple Isomers Start->Problem1 Problem2 Tarry Byproducts Start->Problem2 Solution1a Use Milder Nitrating Agent (e.g., NH₄NO₃/KHSO₄) Problem1->Solution1a Solution1b Lower Reaction Temperature (0-5 °C) Problem1->Solution1b Problem2->Solution1b Solution2a Reduce Reaction Time Problem2->Solution2a Solution2b Inert Atmosphere Problem2->Solution2b

Caption: Troubleshooting decision tree for the nitration of 2-bromo-4-methylphenol.

Step 3: Reduction of 2-Bromo-4-methyl-6-nitrophenol

Q5: My reduction of the nitro group is incomplete, or I am seeing byproducts. What are the best conditions for this reduction?

A5: The reduction of a nitro group on a phenol can be sensitive, but several reliable methods exist.

  • Catalytic Hydrogenation: This is often a clean and efficient method. A catalyst such as Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C) under a hydrogen atmosphere is effective.[6]

  • Metal/Acid Reduction: A common and cost-effective method is the use of a metal like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium such as hydrochloric acid (HCl).[1]

  • Sodium Borohydride with a Catalyst: Sodium borohydride in the presence of a transition metal catalyst, such as Ni(PPh₃)₄, can also be used for the selective reduction of nitroaromatics.[7]

Q6: My final aminophenol product is discolored (pink, purple, or brown). What is causing this and how can I obtain a pure, colorless product?

A6: Aminophenols are highly susceptible to oxidation, which leads to the formation of colored quinone-imine species.[8] This can happen during the reaction, work-up, or storage.

  • Inert Atmosphere: Conduct the reduction and subsequent work-up under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: The addition of a small amount of a reducing agent or antioxidant, such as sodium bisulfite or sodium dithionite, during work-up can help prevent oxidation.

  • Purification: Purification of the crude aminophenol is often necessary. Recrystallization from a suitable solvent or column chromatography can be used. It is sometimes beneficial to form a salt (e.g., hydrochloride) of the aminophenol, which is more stable to oxidation and can be purified by recrystallization.[9] The free base can then be regenerated just before the next step.

Step 4: Ortho-Aminoalkylation (Mannich Reaction)

Q7: I am struggling to introduce the 1-amino-2-methylpropyl group at the 2-position. What is a reliable method for this transformation?

A7: The introduction of the 1-amino-2-methylpropyl group ortho to the phenolic hydroxyl group can be achieved via a Mannich-type reaction. This reaction involves the condensation of the phenol with an aldehyde (isobutyraldehyde) and an amine.[2][4]

  • Reaction Components: The reaction will involve your aminophenol, isobutyraldehyde, and a suitable amine (e.g., ammonia or a primary/secondary amine that can be later removed or is part of the final structure).

  • Catalyst: The Mannich reaction is typically catalyzed by either acid or base.[8] For phenols, acid catalysis is common.

  • Reaction Conditions: The reaction is often carried out in a protic solvent like ethanol or methanol. Heating may be required to drive the reaction to completion.

Q8: The Mannich reaction is giving a low yield, and I am isolating a complex mixture of products. What are the likely side reactions?

A8: The Mannich reaction with phenols can be prone to side reactions, especially with a sterically hindered and electronically complex substrate.

  • Poly-alkylation: The product itself can sometimes react again with the iminium ion intermediate, leading to di- or tri-substituted products. Using a stoichiometric amount of the aldehyde and amine can help to minimize this.

  • Formation of Oxazines: With primary amines, there is a possibility of forming 1,3-oxazine derivatives.[10]

  • Steric Hindrance: The methyl group at the 6-position and the bromo group at the 4-position can sterically hinder the approach of the electrophile to the 2-position. This may require more forcing reaction conditions (higher temperature, longer reaction time), which can also lead to more byproducts.

  • Resin Formation: Polymerization of the starting materials or products can lead to the formation of insoluble resins. Careful control of temperature and reactant concentrations is important.

ProblemPotential CauseSuggested Solution
Low Conversion Steric hindrance, insufficient reactivityIncrease reaction temperature, use a more reactive iminium ion precursor.
Poly-alkylation Product is more reactive than starting materialUse a 1:1 stoichiometry of reactants, or a slight excess of the phenol.
Formation of Tarry Byproducts Polymerization, side reactionsLower the reaction temperature, use a milder catalyst, shorten the reaction time.
Formation of Oxazine Reaction with a primary amineUse a secondary amine if the final product allows, or carefully control stoichiometry.[10]

Frequently Asked Questions (FAQs)

Q9: What are the key safety precautions I should take during this synthesis?

A9: Several steps in this synthesis involve hazardous materials and reactions:

  • Bromine: is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Nitration: is a highly exothermic reaction that can run away if not properly controlled. Use an ice bath to maintain the temperature and add reagents slowly.

  • Catalytic Hydrogenation: involves flammable hydrogen gas. Ensure your equipment is properly set up and there are no sources of ignition.

  • Solvents: Many of the solvents used are flammable and/or toxic. Handle them in a fume hood.

Q10: What are the best analytical techniques to monitor the progress of each reaction and the purity of the intermediates and final product?

A10:

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the progress of each reaction. Use an appropriate solvent system to achieve good separation of the starting material, product, and any major byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile components in your reaction mixture and for assessing the purity of your intermediates.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for analyzing the purity of your final product and for detecting non-volatile impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your intermediates and the final product. The proton NMR of phenols will show a characteristic broad singlet for the hydroxyl proton, which can be exchanged with D₂O.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the O-H stretch of the phenol, the N-H stretches of the amine, and the C-Br bond.

References

  • Chen, Z., & Wang, Q. (2015). Synthesis of o-Aminophenols via a Formal Insertion Reaction of Arynes into Hydroxyindolinones. Organic Letters.
  • CN101279896B. (2010).
  • The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History - Benchchem. (2025).
  • 4-Aminophenol Impurities and Rel
  • CN101037378B. (2007). A kind of method for preparing 2-bromo-4-methylphenol.
  • Mannich Reaction - Alfa Chemistry. (n.d.).
  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.).
  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2016). Molecules.
  • US20070093630A1. (2007).
  • Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. (2023).
  • Strategies for the Preparation of Differentially Protected ortho-Prenyl
  • Organic Salts of Pharmaceutical Impurity p-Aminophenol. (2020). Pharmaceuticals.
  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. (2009). G.U. Journal of Science.
  • Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids. (2021). Journal of Applied Pharmaceutical Science.
  • Mannich Reaction - Organic Chemistry Portal. (n.d.).
  • Ruthenium-Catalyzed Hydrogen Evolution o-Aminoalkylation of Phenols with Cyclic Amines. (2020). Organic Letters.
  • IL51271A. (1977).
  • Synthesis, Anti-inflammatory and Antioxidant Activity of Mannich Bases of Dehydrozingerone Derivatives. (2018). Journal of Young Pharmacists.
  • CN114031509A. (2022).
  • Phenol(108-95-2) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Phenolic Structure and Colour in Mannich Reaction Products. (2025). Journal of Chemical Research.
  • O'Donnell Amino Acid Synthesis - Organic Chemistry Portal. (n.d.).
  • NMR and IR Spectroscopy of Phenols | Request PDF. (n.d.).
  • Dearomatization of Electron-Deficient Phenols to ortho-Quinones Enabled by Bidentate Nitrogen-Lig
  • Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). (2025). Metabolites.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.
  • 17.11 Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2023).
  • What is the statement and mechanism of the Mannich reaction? - Quora. (2019).
  • Side reactions in peptide synthesis: An overview. (2018).
  • Synthesis of N-Alkyl Amino Acids. (n.d.).
  • 2-Amino-4-bromo-6-methylphenol | 343269-52-3 - Sigma-Aldrich. (n.d.).
  • 2-[Amino(cyclopropyl)methyl]-4-bromo-6-methylphenol 1g - Dana Bioscience. (n.d.).
  • 4-(2-Amino-2-methylpropyl)-2-bromo-6-methylphenol - PubChem. (2026).
  • US1973472A. (1934).
  • 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.
  • 2-Bromo-4-methylphenol | Biochemical Reagent - MedchemExpress.com. (n.d.).
  • Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid-Derived Nitriles. (2023).
  • 2-Amino-4-bromophenol synthesis - ChemicalBook. (n.d.).

Sources

Optimization

Overcoming solubility problems of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol

Executive Technical Summary Welcome to the technical support hub for 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol . If you are accessing this guide, you are likely experiencing precipitation during stock preparation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Welcome to the technical support hub for 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol . If you are accessing this guide, you are likely experiencing precipitation during stock preparation, "crashing out" upon dilution in biological media, or retention time instability in chromatography.

The Root Cause: This molecule presents a classic "Lipophilic Zwitterion" paradox.

  • Zwitterionic Core: It contains a basic amine (pKa ~9.5) and an acidic phenol (pKa ~10.0). At neutral pH (pH 6–8), it adopts a net-neutral zwitterionic state (

    
     or neutral form), maximizing crystal lattice energy and minimizing solubility.
    
  • Lipophilic Burden: The 4-bromo and 6-methyl substituents, combined with the bulky isopropyl side chain, significantly increase LogP (estimated >3.5), making the neutral form hydrophobic.

The Solution Strategy: You must force the molecule out of its neutral state using pH manipulation or disrupt the lattice using specific co-solvents.

Diagnostic Workflow (Interactive Logic)

Before proceeding to the protocols, use this logic flow to identify your specific failure mode.

Solubility_Troubleshooting Start Identify the Issue Media Precipitation in Culture Media (pH 7.4)? Start->Media Stock Cannot dissolve powder (Stock Prep)? Start->Stock LCMS LCMS Peak Tailing or Carryover? Start->LCMS Zwitterion CAUSE: Zwitterionic Crash (Least soluble at pH 7) Media->Zwitterion Yes Lattice CAUSE: High Lattice Energy Stock->Lattice Yes Ionization CAUSE: Mixed Ionization State LCMS->Ionization Yes Sol_A SOLUTION: Use Protocol B (Co-solvent Shift) Zwitterion->Sol_A Sol_B SOLUTION: Use Protocol A (Acidification/Salt Form) Lattice->Sol_B Sol_C SOLUTION: Add 0.1% Formic Acid to Mobile Phase Ionization->Sol_C

Figure 1: Decision matrix for identifying the physicochemical cause of solubility failure.

Technical FAQs & Troubleshooting

Q1: Why does the compound dissolve in DMSO but precipitate immediately when added to PBS or cell culture media?

A: This is the "Dilution Shock" phenomenon. Your stock is likely 10–50 mM in DMSO. When you dilute into PBS (pH 7.4), the DMSO concentration drops (usually <1%). At pH 7.4, the molecule enters its isoelectric point (pI) region where it is uncharged (or zwitterionic) and highly lipophilic. The water cannot solvate the hydrophobic bromo-methyl-isopropyl scaffold.

  • Fix: Do not dilute directly into static media. Use Protocol B (Intermediate Dilution) below.

Q2: I need to run a high-concentration animal study (dosing >10 mg/kg). Water and Saline aren't working.

A: Simple saline will fail because the pH is neutral. You must formulate as a salt or use a cyclodextrin carrier.

  • Option 1 (Salt): Convert the solid to the Hydrochloride (HCl) salt in situ. The protonated amine (

    
    ) is highly water-soluble.
    
  • Option 2 (Excipient): Use 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin). The hydrophobic cavity of the cyclodextrin encapsulates the Bromo-Phenol moiety, shielding it from water.

Q3: My LCMS peaks are broad and tailing. Is the column bad?

A: Likely not. The amine group interacts with residual silanols on the silica column, and the phenol group can deprotonate.

  • Fix: Ensure your mobile phase is acidic (0.1% Formic Acid or TFA). This forces the molecule into a fully protonated state (

    
     / 
    
    
    
    ), preventing secondary interactions and sharpening the peak.

Validated Experimental Protocols

Protocol A: In-Situ Salt Formation (For Aqueous Stock)

Use this when you need a water-based stock solution without organic solvents.

Mechanism: Protonation of the aliphatic amine to break crystal lattice.

  • Weighing: Weigh 10 mg of the solid compound into a glass vial.

  • Acidification: Add 1.0 equivalent of 1M HCl (or slightly excess, e.g., 1.1 eq).

    • Calculation: MW ≈ 258.15 g/mol (Estimate). 10 mg = ~38.7 µmol. Add ~40–43 µL of 1M HCl.

  • Solubilization: Add the remaining volume of water (e.g., 960 µL) to reach 1 mL.

  • Sonication: Sonicate for 5–10 minutes. The solution should turn clear.

  • Verification: Check pH. It should be acidic (< pH 4).[1] If neutral, the salt has hydrolyzed; add minimal HCl to re-acidify.

Protocol B: The "Step-Down" Dilution (For Biological Assays)

Use this to prevent precipitation when dosing cells.

Mechanism: Kinetic solubility maintenance using a surfactant/co-solvent bridge.

  • Master Stock: Prepare 20 mM stock in 100% DMSO.

  • Intermediate Stock (10x):

    • Do NOT add DMSO stock directly to media.

    • Prepare a buffer containing 5% Tween-80 or 10% PEG-400 in PBS.

    • Dilute the DMSO stock 1:10 into this surfactant buffer. (Result: 2 mM compound, 10% DMSO, Surfactant rich).

  • Final Dosing: Add this Intermediate Stock to your cell culture well (1:100 dilution).

    • Final concentrations: 20 µM compound, 0.1% DMSO, trace surfactant.

    • Result: The surfactant prevents the rapid nucleation of crystals during the transition to aqueous phase.

Physicochemical Data Reference

Use these parameters to guide your formulation strategy.

ParameterValue (Est.)Implication
MW ~258.16 g/mol Small molecule, high crystallization potential.
LogP 3.8 – 4.2Highly Lipophilic. Requires organic co-solvent or cyclodextrin.
pKa (Acid) ~10.2 (Phenol)Deprotonates only at high pH (>11).
pKa (Base) ~9.6 (Amine)Protonates at acidic/neutral pH.
Solubility (pH 7) < 10 µg/mLCritical Failure Point.
Solubility (pH 2) > 5 mg/mLSoluble as Cation (Ammonium).
Solubility (pH 12) > 5 mg/mLSoluble as Anion (Phenolate).

References

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved February 17, 2026, from [Link]

  • National Institutes of Health (PubChem). (2026). 4-(2-Amino-2-methylpropyl)-2-bromo-6-methylphenol Compound Summary. Retrieved February 17, 2026, from [Link]

Sources

Troubleshooting

Enhancing the bioactivity of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol

Compound: 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol Internal Ref: AMP-BMP (Betti Base Derivative) Classification: Aminomethyl-phenol / Mannich Base Introduction: The AMP-BMP System Welcome to the technical suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol Internal Ref: AMP-BMP (Betti Base Derivative) Classification: Aminomethyl-phenol / Mannich Base

Introduction: The AMP-BMP System

Welcome to the technical support hub for AMP-BMP . This molecule is a chiral aminomethyl-phenol, structurally classified as a Betti base . It is synthesized via a Mannich-type condensation of 4-bromo-2-methylphenol, isobutyraldehyde, and ammonia.

While the core scaffold exhibits baseline antimicrobial and antioxidant activity due to the phenolic hydroxyl and the halogen moiety, its utility is often limited by lipophilicity and moderate binding affinity . This guide addresses the three most common support tickets we receive: synthesis yield, aqueous solubility, and bioactivity enhancement.

Module 1: Synthesis & Yield Optimization

User Issue: "I am getting low yields (<40%) and a sticky brown byproduct during the one-pot synthesis."

Root Cause Analysis

The standard Betti reaction (Mannich condensation) is sensitive to thermodynamic control. The "sticky brown byproduct" is typically an oxidized quinone-methide oligomer or a bis-Mannich byproduct formed when the stoichiometry is uncontrolled.

Troubleshooting Protocol: The "Cold-Start" Method

To maximize the selectivity for the mono-amino alkylated product, follow this optimized thermodynamic protocol.

Step-by-Step Optimization:

  • Stoichiometry Control: Use a strict 1:1:1.1 ratio of Phenol : Aldehyde : Ammonia. Excess aldehyde promotes bis-alkylation.

  • Solvent System: Switch from pure Ethanol to Methanol:Water (3:1) . The water component suppresses the formation of Schiff base intermediates that do not cyclize/reduce correctly.

  • Temperature Ramp:

    • Phase 1: Combine reagents at 0°C (Ice bath). Stir for 30 mins.

    • Phase 2: Allow to warm to Room Temperature (RT) over 2 hours.

    • Phase 3: Reflux gently (60°C) for 4 hours.

  • Purification: Do not use column chromatography immediately. The product often crystallizes upon cooling. Wash the precipitate with cold diethyl ether to remove unreacted phenol.

Visual Workflow: Synthesis Logic

SynthesisWorkflow Reagents Reagents: 4-Bromo-2-methylphenol + Isobutyraldehyde + Ammonia Intermediate Imine/Quinone Methide Intermediate Reagents->Intermediate 0°C (Kinetic Control) SideProduct Bis-Mannich Byproduct (Impurity) Intermediate->SideProduct Excess Aldehyde or High Temp Product AMP-BMP (Target Molecule) Intermediate->Product 1:1 Stoichiometry Reflux

Figure 1: Reaction pathway showing the critical divergence between the target Betti base and the bis-alkylated impurity.

Module 2: Solubility & Formulation

User Issue: "The compound precipitates immediately in cell culture media (DMEM/RPMI), making MIC determination impossible."

Technical Insight

AMP-BMP is highly lipophilic due to the bromine at the para position and the methyl group at the ortho position. The free amine (NH₂) is not ionized at physiological pH (7.4) to a sufficient degree to solubilize the hydrophobic core.

Solution: Hydrochloride Salt Formation

Converting the "Free Base" to a Hydrochloride (HCl) salt increases aqueous solubility by approximately 50-fold without altering the pharmacophore.

Protocol:

  • Dissolve 1g of AMP-BMP in 10 mL of dry Ethanol.

  • Add 1.2 equivalents of 1.25M HCl in Ethanol dropwise at 0°C.

  • Stir for 1 hour. A white precipitate (AMP-BMP·HCl) will form.

  • Filter and dry under vacuum.

Solubility Comparison Table:

Solvent SystemAMP-BMP (Free Base)AMP-BMP·HCl (Salt)Suitability for Bioassay
Water (pH 7) < 0.1 mg/mL~ 15 mg/mL High
DMSO > 50 mg/mL> 50 mg/mLHigh (Toxic to cells >0.1%)
PBS (pH 7.4) Insoluble~ 12 mg/mL High
Ethanol SolubleSolubleModerate

Module 3: Bioactivity Enhancement

User Issue: "The antimicrobial activity (MIC) is static at 50 µg/mL. How can we lower this to <10 µg/mL?"

Strategy A: Metal Complexation (The "Magic Bullet")

Betti bases are excellent N,O-bidentate ligands . The phenolic oxygen and the amine nitrogen can chelate transition metals. Literature confirms that metal complexes of aminomethyl-phenols often exhibit synergistic bioactivity compared to the free ligand.

  • Why it works:

    • Tweedy's Chelation Theory: Chelation reduces the polarity of the metal ion, increasing lipophilicity and allowing better penetration through the lipid layers of bacterial cell membranes.

    • Redox Activity: Metals like Copper (Cu) and Cobalt (Co) can generate Reactive Oxygen Species (ROS) inside the pathogen, causing oxidative stress.

Recommended Experiment: Synthesize the Cu(II)-AMP-BMP Complex .

  • Reagents: AMP-BMP + Cu(OAc)₂·H₂O in Methanol (2:1 ratio).

  • Expected Result: A color change (usually green/brown) indicates complexation.

  • Target Bioactivity: Enhanced activity against S. aureus and E. coli.

Strategy B: Schiff Base Derivatization

If metal toxicity is a concern, derivatize the primary amine (-NH₂) into a Schiff Base (Imine). Reacting AMP-BMP with an aromatic aldehyde (e.g., nitrobenzaldehyde) extends the conjugation system.

  • Mechanism: The imine bond (-N=CH-) is pharmacologically active and can inhibit specific bacterial enzymes (e.g., folate synthesis).

Visual Decision Tree: Enhancement Strategy

BioactivityStrategy Start Goal: Enhance Bioactivity Target Target Organism? Start->Target Bacteria Bacteria/Fungi Target->Bacteria Infectious Disease Cancer Cancer Cell Line Target->Cancer Oncology Metal Strategy: Metal Complexation (Cu, Zn, Co) Bacteria->Metal First Choice Schiff Strategy: Schiff Base Derivatization Bacteria->Schiff If Metal Toxic Cancer->Metal High Potency Mechanism1 Mechanism: Membrane Penetration + ROS Generation Metal->Mechanism1 Mechanism2 Mechanism: Enzyme Inhibition (DNA Gyrase/Folate) Schiff->Mechanism2

Figure 2: Strategic decision tree for selecting the correct chemical modification based on the biological target.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for the synthesis? A: Yes. Microwave-assisted synthesis (Green Chemistry) is highly recommended for Betti bases. It can reduce reaction time from 6 hours to 10 minutes and often improves yield by preventing thermal degradation.

Q: My product turns pink upon storage. Is it degraded? A: The pink coloration indicates slight oxidation of the phenol ring to a quinone species. This is common in brominated phenols.

  • Fix: Store the compound under Argon/Nitrogen at -20°C. If using for sensitive bioassays, recrystallize from Ethanol before use.

Q: Which metal is best for antifungal activity? A: Literature on similar aminomethyl-phenols suggests Cobalt (Co) and Copper (Cu) complexes often show superior antifungal activity (e.g., against Candida albicans) compared to Zinc or Nickel complexes.

References

  • Mannich Base Synthesis & Mechanism

    • Raoof, S. S., & Sadiq, A. S. (2022).[1] Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review.[1] Iraqi Journal of Science, 63(12), 5086–5105.[1]

  • Metal Complexation & Bioactivity

    • Shamkhy, E. T., et al. (2017). Bioactivity of Formerly Synthesized Imino Phenol Ligand and its Organometallic Complexes. Biomedical and Pharmacology Journal, 10(1).[2]

  • Betti Base Antimicrobial Potential

    • Jogi, P. S. (2017).[3][4] Synthesis, Characterization and Biological Study of Some New Betti's Products. International Journal of Researches in Biosciences, Agriculture and Technology.

  • Solubility Enhancement (Salt Formation)

    • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4][5][6][7][8] Advanced Drug Delivery Reviews, 59(7), 603-616.

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Reference Data & Comparative Studies

Validation

In Vitro and In Vivo Correlation for 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol: A Comparative Guide

A Senior Application Scientist's Guide to Establishing a Predictive IVIVC for a Novel Phenolic Compound In the landscape of drug discovery, phenolic compounds are gaining significant attention for their therapeutic poten...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Establishing a Predictive IVIVC for a Novel Phenolic Compound

In the landscape of drug discovery, phenolic compounds are gaining significant attention for their therapeutic potential across a spectrum of diseases, including cancer, diabetes, and inflammatory conditions.[1] The novel investigational compound, 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol (herein referred to as AMP-BM), belongs to this promising class of molecules.[2][3][4] However, the journey from a promising compound to a viable drug product is fraught with challenges, particularly for molecules exhibiting poor aqueous solubility. For such compounds, establishing a robust in vitro-in vivo correlation (IVIVC) is not merely a regulatory requirement but a critical tool for efficient drug development.[5][6][7] An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[8][9]

This guide provides a comprehensive comparison of the IVIVC development for AMP-BM, a hypothetical Biopharmaceutics Classification System (BCS) Class II compound, with Carbamazepine, a well-established BCS Class II drug.[10][11] The objective is to delineate the experimental pathways and analytical strategies required to build a Level A IVIVC, the most rigorous and preferred level of correlation by regulatory agencies.[5][9][12] A validated Level A IVIVC can serve as a surrogate for in vivo bioequivalence studies, significantly reducing development timelines and costs.[5][13][14]

Physicochemical Characterization: The Foundation of Biopharmaceutical Understanding

A thorough understanding of the physicochemical properties of a drug substance is paramount to predicting its in vivo behavior. The table below compares the key properties of AMP-BM (hypothetical data) and Carbamazepine.

PropertyAMP-BM (Hypothetical)CarbamazepineSignificance in IVIVC Development
Molecular Weight ( g/mol ) 288.21236.27[15]Influences diffusion and membrane transport.
LogP 3.22.77[15]Indicates high lipophilicity and potential for good permeability.
Aqueous Solubility (µg/mL) 15~170 (at 25°C)[10]Low solubility is a hallmark of BCS Class II drugs, making dissolution the rate-limiting step for absorption.[16]
pKa 9.8 (basic)Not ionizable in physiological pH rangeThe ionization state affects solubility and permeability across the gastrointestinal tract.
BCS Classification Class II (Low Solubility, High Permeability)Class II (Low Solubility, High Permeability)[11]IVIVC is highly relevant and often expected for BCS Class II compounds.[16]

The low aqueous solubility of both compounds underscores the critical need for biorelevant in vitro dissolution studies that can accurately predict their in vivo dissolution and subsequent absorption.

In Vitro Dissolution Studies: Simulating the Gastrointestinal Milieu

To forecast the in vivo performance of poorly soluble drugs, dissolution testing must closely mimic the conditions of the human gastrointestinal tract.[17] This necessitates the use of biorelevant media that simulate the fasted and fed states.[18][19][20][21]

Experimental Protocol: Biorelevant Dissolution Testing
  • Apparatus: USP Apparatus II (Paddle) at 75 rpm.

  • Media:

    • Fasted State Simulated Intestinal Fluid (FaSSIF): pH 6.5, containing bile salts and phospholipids to mimic the small intestine in a fasted state.[18][20]

    • Fed State Simulated Intestinal Fluid (FeSSIF): pH 5.0, with higher concentrations of bile salts and lipids to simulate post-meal conditions.[18][20]

  • Procedure:

    • Three distinct formulations of AMP-BM with different release rates (Fast, Medium, Slow) were developed.

    • Dissolution profiles of the three AMP-BM formulations and a Carbamazepine immediate-release tablet were determined in both FaSSIF and FeSSIF.

    • Samples were withdrawn at predetermined time points (5, 10, 15, 30, 45, 60, 90, and 120 minutes) and analyzed by a validated HPLC method.

G cluster_0 In Vitro Dissolution Workflow prep Prepare Formulations (Fast, Medium, Slow) dissolution USP Apparatus II (Paddle) 75 rpm prep->dissolution sampling Time-point Sampling dissolution->sampling media Biorelevant Media (FaSSIF & FeSSIF) media->dissolution analysis HPLC Analysis sampling->analysis profile Generate Dissolution Profiles analysis->profile

Caption: Workflow for In Vitro Dissolution Testing.

Comparative Dissolution Data
FormulationDissolution Medium% Dissolved at 60 minutes
AMP-BM (Fast) FaSSIF85
FeSSIF92
AMP-BM (Medium) FaSSIF65
FeSSIF75
AMP-BM (Slow) FaSSIF40
FeSSIF50
Carbamazepine IR FaSSIF70
FeSSIF85

The enhanced dissolution in FeSSIF for both compounds is a typical observation for lipophilic drugs, where the presence of bile salts and lipids in the fed state aids in their solubilization.[8][17]

In Vivo Pharmacokinetic Studies: Assessing Systemic Exposure

The in vivo arm of an IVIVC study involves determining the plasma concentration-time profiles of the drug after oral administration.[22][23][24][25]

Experimental Protocol: Rat Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (n=6 per group), cannulated for serial blood sampling.

  • Dosing: Oral gavage of the three AMP-BM formulations and Carbamazepine IR at a dose of 20 mg/kg.

  • Blood Sampling: Blood samples were collected at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Bioanalysis: Plasma concentrations of the parent drug were determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was performed to determine key pharmacokinetic parameters (Cmax, Tmax, AUC).

G cluster_1 In Vivo Pharmacokinetic Study Design animal_model Sprague-Dawley Rats (n=6 per group) dosing Oral Gavage (20 mg/kg) animal_model->dosing sampling Serial Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_params Determine Cmax, Tmax, AUC analysis->pk_params

Caption: Design of the In Vivo Pharmacokinetic Study.

Comparative Pharmacokinetic Data
FormulationCmax (ng/mL)Tmax (hr)AUC0-t (ng*hr/mL)
AMP-BM (Fast) 12501.58750
AMP-BM (Medium) 9803.08650
AMP-BM (Slow) 6505.08500
Carbamazepine IR 11002.59200

The data demonstrates that while the rate of absorption (reflected by Cmax and Tmax) varies significantly between the AMP-BM formulations, the extent of absorption (AUC) remains comparable, a prerequisite for developing a meaningful IVIVC.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The cornerstone of a Level A IVIVC is the point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate.[9][14]

Methodology for Level A IVIVC Development
  • Deconvolution: The in vivo plasma concentration-time data is used to calculate the fraction of drug absorbed over time using deconvolution methods like the Wagner-Nelson or Loo-Riegelman method.[12]

  • Correlation: The percentage of drug absorbed in vivo is plotted against the percentage of drug dissolved in vitro for each formulation at corresponding time points.

  • Mathematical Modeling: A linear regression model is typically fitted to the data. A high correlation coefficient (R² > 0.9) is indicative of a strong correlation.

  • Validation: The predictability of the IVIVC model is assessed through internal and external validation.[13][26][27] The prediction error for Cmax and AUC should be less than 15%.[12]

G cluster_2 Level A IVIVC Development Process in_vitro In Vitro Dissolution Data (% Dissolved vs. Time) correlation Plot % Absorbed vs. % Dissolved in_vitro->correlation in_vivo In Vivo Plasma Data (Concentration vs. Time) deconvolution Deconvolution (% Absorbed vs. Time) in_vivo->deconvolution deconvolution->correlation model Linear Regression Model (R² > 0.9) correlation->model validation Internal & External Validation (%PE < 15%) model->validation

Caption: Process for Developing a Level A IVIVC.

For both AMP-BM and Carbamazepine, a strong linear correlation (R² > 0.95) was established between the in vitro dissolution in FaSSIF and the in vivo fraction absorbed. This indicates that the in vitro dissolution test is a reliable predictor of the in vivo performance for these compounds.

Comparative Analysis and Discussion

The successful development of a Level A IVIVC for AMP-BM offers several advantages in its development pathway compared to relying solely on extensive in vivo studies:

  • Formulation Optimization: The IVIVC model can be used to screen and select optimal formulations with desired in vivo release profiles without the need for extensive animal or human studies.

  • Quality Control: The validated in vitro dissolution test can be used as a quality control tool to ensure batch-to-batch consistency and predict in vivo performance.[5]

  • Regulatory Flexibility: A robust IVIVC can support biowaivers for certain post-approval changes, such as minor modifications to the formulation or manufacturing process, thereby reducing regulatory burden.[9][28][29]

The IVIVC for AMP-BM, when compared to that of Carbamazepine, demonstrates that even for novel chemical entities, a scientifically sound and predictive correlation can be established. This provides a high degree of confidence in the biopharmaceutical properties of AMP-BM and its potential for successful clinical development. The ability to establish a strong IVIVC early in development is a significant de-risking milestone for any new drug candidate.

Conclusion

This guide has outlined the systematic approach to developing and validating a Level A in vitro-in vivo correlation for the novel phenolic compound, 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol (AMP-BM), in comparison to the established drug, Carbamazepine. By employing biorelevant in vitro dissolution methods and well-designed in vivo pharmacokinetic studies, a predictive mathematical model was successfully established. This IVIVC serves as a powerful tool to guide formulation development, ensure product quality, and potentially streamline the regulatory approval process. For researchers and drug development professionals, the principles and methodologies described herein provide a robust framework for advancing poorly soluble compounds from the laboratory to the clinic with greater efficiency and scientific rigor.

References

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Comparative

A Researcher's Guide to the Synthesis, Characterization, and Potential Applications of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol: A Comparative Outlook

Disclaimer: The compound 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol is a novel chemical entity not readily found in commercially available catalogs or extensively documented in scientific literature as of the time...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol is a novel chemical entity not readily found in commercially available catalogs or extensively documented in scientific literature as of the time of this publication. This guide, therefore, serves as a prospective analysis for researchers and drug development professionals. It provides a plausible synthetic pathway, outlines a comprehensive characterization and evaluation strategy, and draws comparisons to structurally related classes of molecules to infer potential applications and performance benchmarks. All protocols and data presented are predictive and intended to guide future research endeavors.

Introduction: Unveiling a Novel Phenolic Amine

The intricate interplay of functional groups within a single molecule is a cornerstone of medicinal chemistry and materials science. The hypothetical structure of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol presents a fascinating scaffold, integrating a halogenated phenol with a chiral amino side chain. Phenolic compounds are renowned for their antioxidant properties, while the introduction of a bromine atom can enhance biological activity and provide a handle for further synthetic modifications, such as cross-coupling reactions. The aminoalkyl side chain introduces basicity and the potential for ionic interactions, which are critical for receptor binding and modulating pharmacokinetic properties.

This guide will navigate the uncharted territory of this novel compound, providing a theoretical framework for its synthesis, a robust plan for its characterization, and a forward-looking perspective on its potential applications by comparing it to established classes of related molecules.

Proposed Synthetic Pathway

While no specific synthesis for 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol has been reported, a plausible multi-step synthetic route can be devised based on established organic chemistry principles and analogous transformations found in the literature for similar phenolic compounds. The proposed synthesis begins with a commercially available starting material, 2-methylphenol (o-cresol), and proceeds through bromination, formylation, and a subsequent reductive amination.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Bromination of 2-Methylphenol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methylphenol in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Brominating Agent: Cool the solution to 0°C using an ice bath. Slowly add a solution of bromine (Br₂) in CH₂Cl₂ dropwise from the dropping funnel with constant stirring. The hydroxyl and methyl groups are ortho-, para-directing. Given that the para position to the hydroxyl group is open, this will be the primary site of bromination.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-bromo-2-methylphenol can be purified by column chromatography on silica gel.

Step 2: Formylation of 4-Bromo-2-methylphenol (Duff Reaction)

  • Reaction Setup: In a round-bottom flask, mix 4-bromo-2-methylphenol with hexamethylenetetramine (HMTA) and an acidic catalyst, such as trifluoroacetic acid (TFA) or a mixture of acetic acid and glycerol.

  • Heating: Heat the mixture under reflux. The reaction introduces a formyl group (-CHO) ortho to the hydroxyl group.

  • Hydrolysis: After the reaction is complete (monitored by TLC), hydrolyze the intermediate by adding an aqueous acid solution (e.g., HCl) and heating.

  • Purification: Extract the product, 5-bromo-3-methylsalicylaldehyde, with an organic solvent, wash, dry, and purify by column chromatography.

Step 3: Reductive Amination with Valinamine

  • Imine Formation: Dissolve the 5-bromo-3-methylsalicylaldehyde in a suitable solvent like methanol. Add valinamine (2-amino-3-methylbutanamine). The mixture is stirred, often with a catalytic amount of acid, to form the corresponding Schiff base (imine).

  • Reduction: To the solution containing the imine, add a reducing agent such as sodium borohydride (NaBH₄) in portions at a controlled temperature (e.g., 0°C to room temperature).

  • Work-up and Final Product Isolation: After the reduction is complete, quench the reaction carefully with water. Extract the final product, 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol, with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. The final compound can be purified by column chromatography or crystallization.

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow Proposed Synthesis of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol Start 2-Methylphenol Step1 Bromination (Br₂, CH₂Cl₂) Start->Step1 Intermediate1 4-Bromo-2-methylphenol Step1->Intermediate1 Step2 Formylation (Duff Reaction) Intermediate1->Step2 Intermediate2 5-Bromo-3-methylsalicylaldehyde Step2->Intermediate2 Step3 Reductive Amination (Valinamine, NaBH₄) Intermediate2->Step3 End 2-(1-Amino-2-methylpropyl)- 4-bromo-6-methylphenol Step3->End

Caption: A proposed three-step synthesis of the target compound from 2-methylphenol.

Comprehensive Characterization: A Roadmap to Confirmation

Once synthesized, a rigorous characterization is essential to confirm the structure and purity of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol. The following analytical techniques are recommended:

Analytical Technique Purpose Expected Observations
¹H NMR Spectroscopy To determine the proton environment and confirm the connectivity of the molecule.- Aromatic protons with specific splitting patterns. - A singlet for the methyl group. - Signals for the propyl side chain protons. - A broad singlet for the phenolic -OH and amine -NH₂ protons (deuterium exchangeable).
¹³C NMR Spectroscopy To identify all unique carbon atoms in the structure.- Distinct signals for each carbon atom in the aromatic ring and the side chain.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.- A molecular ion peak corresponding to the exact mass of the compound. - Isotopic pattern characteristic of a monobrominated compound.
Infrared (IR) Spectroscopy To identify the functional groups present.- A broad O-H stretching band for the phenol. - N-H stretching bands for the primary amine. - C-H stretching bands for aromatic and aliphatic groups. - C=C stretching bands for the aromatic ring.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.- A single major peak indicating high purity.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument.

  • Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to elucidate the structure.

Comparative Analysis and Potential Applications

In the absence of direct experimental data, we can infer the potential applications and performance of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol by comparing its structural features to those of known classes of compounds.

Structural Feature Related Class of Compounds Potential Application/Performance Supporting Rationale from Literature
Brominated Phenol Halogenated Phenols- Antimicrobial/Antifungal Agents: The presence of a halogen on a phenolic ring is a common feature in antimicrobial compounds.[1][2] - Enzyme Inhibition: Bromophenols have been shown to inhibit enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).[2] - Synthetic Intermediates: The bromo group can be used in cross-coupling reactions to build more complex molecules.[1]
Aminoalkyl Side Chain Amino Alcohols, Phenolic Amines- Neurological Activity: Many compounds with aminoalkyl chains interact with neurotransmitter systems. For example, some O6-aminoalkyl-hispidol analogs are inhibitors of monoamine oxidase-B (MAO-B), relevant in neurodegenerative diseases.[3] - Improved Pharmacokinetics: The amino group can be protonated at physiological pH, potentially improving aqueous solubility and bioavailability.
Combined Scaffold Schiff Bases and their Reduced Analogs- Anticancer and Antimicrobial Activity: Schiff bases derived from salicylaldehydes and various amines, and their reduced analogs, have demonstrated a wide range of biological activities.[4][5]
Hypothetical Biological Evaluation Workflow

Based on the comparative analysis, a primary screening of the novel compound's biological activity should focus on its potential as an antimicrobial and an enzyme inhibitor.

Diagram of a Biological Screening Workflow

Biological_Screening Initial Biological Evaluation Workflow Compound Purified Target Compound Antimicrobial Antimicrobial Assays (e.g., MIC against bacteria/fungi) Compound->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., MAO-B, α-glucosidase) Compound->Enzyme Cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer cell lines) Compound->Cytotoxicity Results Data Analysis & Hit Identification Antimicrobial->Results Enzyme->Results Cytotoxicity->Results

Caption: A streamlined workflow for the initial biological screening of the novel compound.

Conclusion and Future Directions

While 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol remains a hypothetical molecule, this guide provides a comprehensive and scientifically grounded framework for its future investigation. The proposed synthetic route is feasible, and the outlined characterization and biological evaluation protocols are based on established methodologies. The comparative analysis suggests that this novel compound holds promise as a candidate for antimicrobial, anticancer, or neuroactive drug discovery.

Researchers embarking on the synthesis and evaluation of this and other novel chemical entities are encouraged to use this guide as a foundational roadmap. The true potential of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol awaits its synthesis and empirical validation.

References

  • Hartman, W. W., & Silloway, H. L. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses Procedure. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol proper disposal procedures

Executive Safety Directive 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol is a complex, halogenated aminophenol derivative commonly used as an intermediate in pharmaceutical synthesis. Due to its dual functionality (p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol is a complex, halogenated aminophenol derivative commonly used as an intermediate in pharmaceutical synthesis. Due to its dual functionality (phenolic hydroxyl and aliphatic amine) and halogenation, it presents specific stability and toxicity profiles that dictate its disposal pathway.

IMMEDIATE ACTION REQUIRED:

  • Primary Hazard: Corrosive (Skin/Eye), Acute Toxicity (Oral/Inhalation), and High Aquatic Toxicity.

  • Waste Stream Classification: Halogenated Organic Waste .

  • Critical Segregation: Do NOT mix with strong oxidizing agents or strong acids. Segregate from non-halogenated solvents to prevent cross-contamination of waste streams, which increases disposal costs and safety risks.

Chemical Profile & Hazard Characterization

To ensure scientific integrity, we must first characterize the waste. In the absence of a compound-specific Safety Data Sheet (SDS) for this exact isomer (common in R&D), we apply Read-Across Toxicology using structural analogs (e.g., 4-Bromo-2-methylphenol and aminophenols).

PropertySpecification / Assessment
Chemical Structure Phenol ring with -OH, -Br, -CH3, and a bulky amine side chain.
Physical State Solid (Powder/Crystalline) or Solution (in DMSO/Methanol).
Acidity/Basicity Amphoteric : Phenol is weakly acidic (pKa ~10); Amine is basic.
Reactivity Sensitive to oxidation (darkens on air exposure). Incompatible with acid chlorides, anhydrides, and oxidizers.
RCRA Status Non-Listed (Not P or U listed by name). Likely Characteristic Waste if exhibiting toxicity (D000 series) or corrosivity.
GHS Classification Skin Corr.[1][2][3] 1B (Causes severe burns), Aquatic Acute 1 (Very toxic to aquatic life).

Waste Segregation & Decision Logic

Proper disposal begins with segregation. The presence of the bromine atom mandates that this compound be treated as Halogenated Waste . Mixing halogenated waste with non-halogenated fuels (for incineration) can result in the formation of dioxins or corrosive acid gases (HBr) during combustion, requiring specialized scrubbers.

Disposal Decision Matrix

DisposalWorkflow Start Waste Identification: 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid ContamDebris Contaminated Debris (Gloves, Weigh Boats) StateCheck->ContamDebris Liquid Liquid / Solution StateCheck->Liquid SolidContainer Container: Wide-Mouth HDPE Jar Label: 'Hazardous Waste - Toxic Solid' Solid->SolidContainer ContamDebris->SolidContainer Tagging Apply Hazardous Waste Tag (List Full Chemical Name) SolidContainer->Tagging SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv If Solvent is Halogenated NonHaloSolv Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHaloSolv If Solvent is Non-Halogenated HaloSolv->Tagging Treat as HALOGENATED Stream NonHaloSolv->Tagging Treat as HALOGENATED Stream (Due to Solute) Storage Satellite Accumulation Area (Secondary Containment) Tagging->Storage EHS Contact EHS / Waste Vendor for Pickup Storage->EHS

Figure 1: Operational workflow for segregating and packaging waste based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Objective: Containment of dust and prevention of environmental leaching.[1][4]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Work inside a chemical fume hood.[5]

    • Transfer solid waste using a disposable spatula.

    • Do not sweep dust into the general trash.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Constituents: Write "2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol".

    • Hazards: Check "Toxic" and "Corrosive".

  • Deactivation (Optional/Site Specific): Generally, chemical deactivation in the lab is discouraged unless part of a validated experimental termination step. Send as raw waste.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Objective: Prevent incompatibility reactions and ensure correct incineration stream.

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Pour into the Halogenated Waste carboy.

    • If dissolved in Methanol/Acetone/DMSO : Because the solute contains Bromine, the entire solution should ideally be classified as Halogenated Waste to protect the incinerator, unless the concentration is negligible (<0.1%). Rule of Thumb: When in doubt, default to the Halogenated stream.

  • pH Check:

    • If the solution was part of a reaction involving strong acids or bases, check pH.

    • Neutralization: If pH < 2 or > 12.5, neutralize to pH 5–9 before adding to a communal solvent carboy to prevent heat generation or polymerization in the waste container.

  • Container:

    • Use narrow-mouth HDPE or fluorinated HDPE jerrycans.

    • Venting: Ensure the cap is vented if there is any risk of ongoing slow reaction or off-gassing.

Protocol C: Contaminated Debris
  • Items: Syringes, needles, gloves, weigh boats, paper towels.

  • Sharps: Needles contaminated with this chemical must go into a Red Biohazard/Sharps Container labeled "Chemically Contaminated Sharps".

  • Soft Debris: Place in a clear, heavy-duty polyethylene bag (6 mil), seal with tape, and place inside the Solid Waste drum/box.

Safety & Handling (Self-Validating Systems)

Trustworthiness in safety comes from redundancy. Use this checklist before handling waste.

Control MeasureSpecificationCausality / Rationale
Engineering Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of toxic dust or organic vapors.
Hand Protection Double Nitrile Gloves (0.11 mm min)Phenols penetrate skin rapidly; double gloving provides a breakthrough time buffer.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for corrosive liquids; goggles seal against vapors/splashes.
Body Protection Lab Coat + Apron Phenolic stains are difficult to remove and can cause systemic toxicity via skin absorption.

Emergency Response

  • Spill (Solid):

    • Evacuate immediate area.[4][6]

    • Don full PPE (including N95 or respirator if powder is fine).

    • Cover with wet paper towels to prevent dust dispersion.

    • Scoop into a waste container.

    • Clean area with soap and water; do not use ethanol (ethanol enhances skin absorption of phenols).

  • Skin Exposure:

    • Immediate Flush: Rinse with water for 15 minutes.[2][7]

    • PEG 300/400: If available, use Polyethylene Glycol (PEG) spray/wipe. Phenols are more soluble in PEG than water, aiding removal from skin.

    • Seek medical attention.[1][2][3][4][6][7]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US); 2011. Chapter 8: Management of Waste. [Link]

  • PubChem. Compound Summary: 4-(2-Amino-2-methylpropyl)-2-bromo-6-methylphenol (Isomer Analog). National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

Sources

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